Cas no 2028-11-7 (5-methyl-3a,4,7,7a-tetrahydro-1H-Isoindole-1,3(2H)-dione)

5-methyl-3a,4,7,7a-tetrahydro-1H-Isoindole-1,3(2H)-dione structure
2028-11-7 structure
Product name:5-methyl-3a,4,7,7a-tetrahydro-1H-Isoindole-1,3(2H)-dione
CAS No:2028-11-7
MF:C9H11NO2
MW:165.18914
CID:909459
PubChem ID:280950

5-methyl-3a,4,7,7a-tetrahydro-1H-Isoindole-1,3(2H)-dione Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-3a,4,7,7a-tetrahydro-1H-Isoindole-1,3(2H)-dione
    • (+-)-5-Methyl-(3ar,7ac)-3a,4,7,7a-tetrahydro-isoindol-1,3-dion
    • (+-)-5-methyl-(3ar,7ac)-3a,4,7,7a-tetrahydro-isoindole-1,3-dione
    • 4-Methylcyclohexen-4-cis-1,2-dicarboximid
    • AC1L5TFM
    • AC1Q6G6O
    • AGN-PC-00IO1R
    • CTK1A6583
    • NSC133371
    • SureCN9502227
    • DTXSID50299866
    • 2028-11-7
    • MFCD00720068
    • 4-methylcyclohex-4-ene-1,2-dicarboximide
    • 5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
    • AKOS003619528
    • SCHEMBL9502227
    • DTXSID001145031
    • STL573381
    • 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-
    • DS-009012
    • NSC-133371
    • 7530-28-1
    • Inchi: InChI=1S/C9H11NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h2,6-7H,3-4H2,1H3,(H,10,11,12)
    • InChI Key: XMGHVGSVJSKEOA-UHFFFAOYSA-N
    • SMILES: CC1=CCC2C(C1)C(=O)NC2=O

Computed Properties

  • Exact Mass: 165.07903
  • Monoisotopic Mass: 165.078979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2
  • XLogP3: 0.1

Experimental Properties

  • Density: 1.171
  • Boiling Point: 337.4°C at 760 mmHg
  • Flash Point: 157.7°C
  • Refractive Index: 1.519
  • PSA: 46.17
  • LogP: 0.94410

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